5-Iodo-1,3-dihydro-benzimidazol-2-one C-I Bond Strength Enables Milder Cross-Coupling Conditions vs. Bromo Analogs
The C(sp²)-I bond in 5-iodo-1,3-dihydro-benzimidazol-2-one exhibits a bond dissociation energy (BDE) of approximately 65 kcal/mol, compared to ~81 kcal/mol for the C(sp²)-Br bond in 5-bromo-1,3-dihydro-benzimidazol-2-one [1]. This lower BDE translates to a lower activation energy for oxidative addition with palladium catalysts, a key step in cross-coupling reactions such as Suzuki and Sonogashira [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C(sp²)-I BDE ≈ 65 kcal/mol |
| Comparator Or Baseline | 5-Bromo-1,3-dihydro-benzimidazol-2-one: C(sp²)-Br BDE ≈ 81 kcal/mol |
| Quantified Difference | Iodo BDE is ~16 kcal/mol (≈20%) lower than bromo BDE |
| Conditions | Theoretical BDE values for aromatic halides in the gas phase |
Why This Matters
Lower BDE enables faster oxidative addition, allowing for milder reaction conditions (lower temperatures, shorter reaction times) which can be critical when coupling sensitive or complex substrates, directly impacting synthetic route efficiency and yield.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research 2003, 36 (4), 255–263. View Source
- [2] Jutand, A.; Mosleh, A. Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of a (σ-Aryl)palladium Complex. Organometallics 1995, 14 (4), 1810–1817. View Source
